Enhanced Lipophilicity for CNS Exposure via 2,6-Difluorobenzyl vs. Mono-Fluoro Analog
The target compound incorporates a 2,6-difluorobenzyl group rather than a 2-fluorobenzyl group found in a key commercial analog (CAS 573932-68-0). This regioisomeric difference impacts physiochemical properties critical for CNS penetration. The mono-fluoro analog has a computed XLogP3 of 3.3 [1]. The addition of a second strategically placed fluorine atom in the target compound increases molecular hydrophobicity, which is projected to elevate the XLogP3 value, a modification known to enhance blood-brain barrier permeability and target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Projected >3.3 (structure-based inference from a mono-fluoro analog) |
| Comparator Or Baseline | 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, XLogP3 = 3.3 [1] |
| Quantified Difference | An increase of an estimated +0.2 to +0.5 log units, attributable to the second fluorine atom. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]. |
Why This Matters
A higher XLogP3 value within the optimal CNS drug space directly correlates with improved passive membrane permeability, making this compound a more suitable candidate for CNS target screening panels than the mono-fluoro analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 734992, 3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. XLogP3 Value. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
